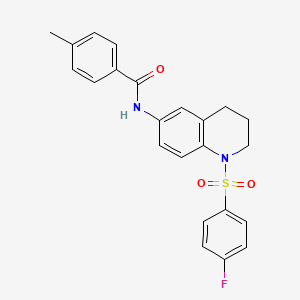

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

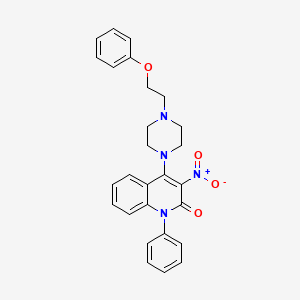

“N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide” is a complex organic compound. It contains a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and a benzamide group with a methyl substituent . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonyl group, and the attachment of the benzamide group . The exact methods would depend on the specific reactions used and the order in which the functional groups are introduced.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could introduce polarity to the molecule, and the aromatic rings in the phenyl and quinoline groups could contribute to its stability .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The sulfonyl group is often involved in substitution and elimination reactions, while the aromatic rings could undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, and the aromatic rings could contribute to its UV/Vis absorption spectrum .

Applications De Recherche Scientifique

Comprehensive Analysis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide Applications

The compound N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide, has several potential applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Organic Synthesis: In organic chemistry, the sulfonyl fluoride group within this compound can be utilized for fluorosulfonylation reactions. This method has been recognized as a concise and efficient approach for producing sulfonyl fluorides , which are valuable intermediates in the synthesis of complex organic molecules .

Chemical Biology: Sulfonyl fluorides play a significant role in chemical biology due to their ability to modify proteins and peptides selectively. This compound could be used to design probes or inhibitors that target specific enzymes or protein interactions within biological systems .

Drug Discovery: The structural motif of this compound is common in pharmaceuticals. Its potential to act as a building block for drug development is notable, especially in the creation of new therapeutic agents that require a sulfonyl fluoride moiety for biological activity .

Materials Science: In materials science, the compound’s sulfonyl fluoride group could be used to modify surface properties of materials. This can lead to the development of novel materials with specific characteristics, such as increased hydrophobicity or altered electrical properties .

Heterocyclic Compound Synthesis: The tetrahydroquinoline structure is a key framework in heterocyclic chemistry. This compound could be used in the synthesis of imidazole and pyrrole derivatives, which are prevalent in natural products, agrochemicals, and functional materials .

Catalysis: The compound could serve as a ligand or a structural component in catalysts used for various organic reactions. Its unique structure might influence the selectivity and efficiency of catalytic processes .

Modular Access to Imidazoles and Pyrroles: Through controlled reactions, this compound can provide modular access to trisubstituted imidazoles and pyrroles, which are important for the synthesis of compounds with potential pharmacological activities .

Photocatalytic Transformations: The compound’s structure is suitable for photocatalytic transformations, which are crucial in the synthesis of aromatic keto sulfonyl fluorides. These transformations are important for the development of new synthetic methodologies in organic chemistry .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-4-6-17(7-5-16)23(27)25-20-10-13-22-18(15-20)3-2-14-26(22)30(28,29)21-11-8-19(24)9-12-21/h4-13,15H,2-3,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYXCVLTGSKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)

![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)

![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)

![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)

![1-[6-(Difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2868057.png)

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)